![molecular formula C19H18N2O4 B14150883 N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine CAS No. 957039-66-6](/img/structure/B14150883.png)
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is a complex organic compound that features a benzisoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine typically involves the formation of the benzisoxazole ring followed by the attachment of the valine moiety. One common method for synthesizing benzisoxazoles is through the photolysis of 2-azidobenzoic acids in the presence of weak bases . This process involves the formation of an electron-deficient singlet nitrene, which undergoes nucleophilic attack and cyclization to form the benzisoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photolysis reactions or alternative synthetic routes that increase yield and reduce costs. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzisoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine involves its interaction with specific molecular targets. The benzisoxazole ring can interact with enzymes or receptors, modulating their activity. The valine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,1-Benzisoxazol-3(1H)-ones: These compounds share the benzisoxazole ring system and have similar chemical properties.
3-Phenyl-2,1-benzisoxazole derivatives: These derivatives have structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is unique due to the presence of the valine moiety, which imparts distinct chemical and biological properties. This combination of the benzisoxazole ring and valine makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
957039-66-6 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)16(19(23)24)20-18(22)13-8-9-15-14(10-13)17(25-21-15)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,20,22)(H,23,24)/t16-/m0/s1 |
InChI Key |
LOBRMCNFXPJESW-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


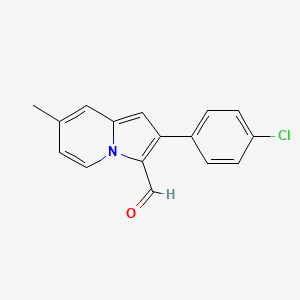
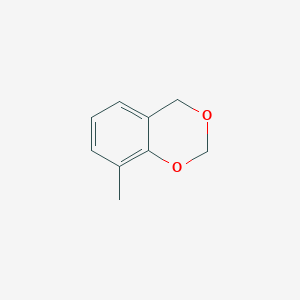
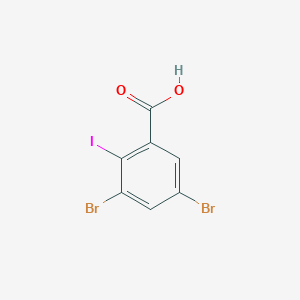
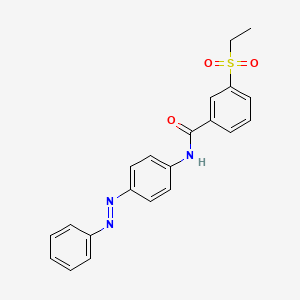


![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
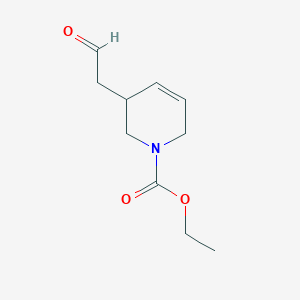
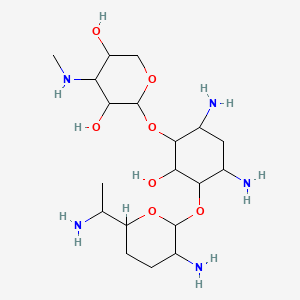
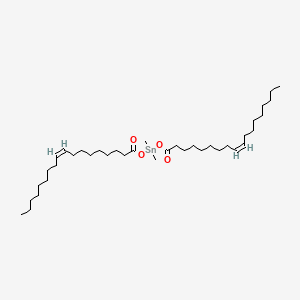

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)


